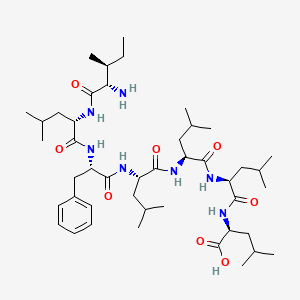![molecular formula C22H14F2N4 B12619745 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-difluorobenzylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolophthalazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or difluorophenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazine derivatives.
Aplicaciones Científicas De Investigación
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Benzyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both benzyl and difluorophenyl groups
Propiedades
Fórmula molecular |
C22H14F2N4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
6-benzyl-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C22H14F2N4/c23-18-12-6-11-17(20(18)24)22-26-25-21-16-10-5-4-9-15(16)19(27-28(21)22)13-14-7-2-1-3-8-14/h1-12H,13H2 |
Clave InChI |
MAFUDNUWLLFOBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=CC=CC=C42)C5=C(C(=CC=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)

![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
